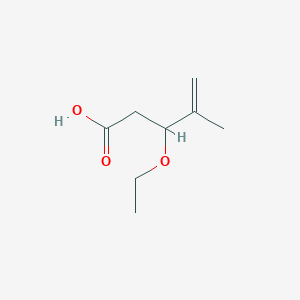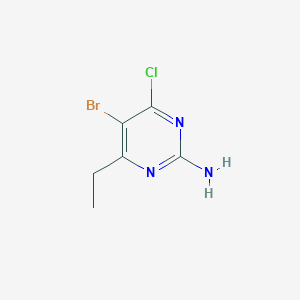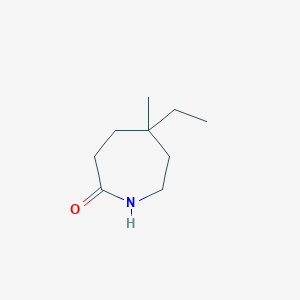
3-(Diethylamino)-2-fluoropropanoic acid hydrochloride
Overview
Description
“3-(Diethylamino)-2-fluoropropanoic acid hydrochloride” is likely a derivative of propanoic acid, which is a carboxylic acid. It has a diethylamino group and a fluorine atom attached to the carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propanoic acid) with a carboxylic acid group (-COOH) at one end. One of the other carbons would be attached to a fluorine atom, and the remaining carbon would be attached to a diethylamino group (-N(C2H5)2) .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound would likely participate in reactions typical of carboxylic acids, such as acid-base reactions. The presence of the fluorine atom might also make it a participant in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Application in Catabolism Studies
3-(Diethylamino)-2-fluoropropanoic acid hydrochloride has been utilized in studies related to the catabolism of thymine and the anti-cancer drug 5-fluorouracil. It aids in understanding the stereochemistry of these catabolic processes. Specifically, it has been instrumental in revealing that catabolism of thymine and 5-fluorouracil proceeds with a specific stereochemistry, showcasing its importance in biochemical pathways related to DNA and cancer treatment (Gani, Hitchcock, & Young, 1985).
Synthesis and Chemical Reaction Studies
The compound plays a crucial role in the synthesis of various chemical derivatives. For instance, its reactions with polychlorofluoropropenes have been studied, leading to the formation of various N-alkylated diethylamines. Such studies are pivotal in expanding the range of chemical derivatives for potential applications in different fields of chemistry (Vasil’eva & Kost, 1963).
Development of Biomedical Materials
This compound is also significant in the development of biomedical materials. For example, it has been used in the synthesis and structural characterization of poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene], which shows potential for various biomedical applications. The chemical structure and hydrolytic degradation behavior of such materials are key for their use in biomedical fields (Amin et al., 2017).
Role in Antiviral Research
Additionally, this compound has been identified in the structure of tilorone hydrochloride, an antiviral agent. This demonstrates its role in the development of therapeutic agents, particularly those with antiviral properties (Krueger & Mayer, 1970).
Fluorescence and Sensing Applications
Finally, the compound has been incorporated into fluorescence studies. It's used in the design and synthesis of fluorescent sensors, for example, to detect cysteine. Such applications highlight its versatility in analytical chemistry and biological sensing (Peng et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(diethylamino)-2-fluoropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2.ClH/c1-3-9(4-2)5-6(8)7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJAQNWOLZBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
